molecular formula C9H16O6 B577318 Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside CAS No. 13225-11-1

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside

Cat. No.: B577318
CAS No.: 13225-11-1
M. Wt: 220.221
InChI Key: BSBOLIVKPWXZAN-KTTWVITLSA-N
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Description

Methyl-4,6-O-ethylidene-α-D-glucopyranoside is a carbohydrate derivative featuring a cyclic ethylidene acetal group at the 4- and 6-positions of the glucopyranoside ring. This structural modification enhances its stability and alters its reactivity, making it valuable in medicinal chemistry and asymmetric synthesis. Notably, it serves as a key intermediate in the synthesis of the anticancer drug etoposide (VP-16), where the ethylidene group contributes to DNA-targeting activity .

Preparation Methods

Fundamental Synthetic Routes

The synthesis of Methyl-4,6-O-ethylidene-α-D-glucopyranoside primarily involves two sequential steps: (1) methylation of the anomeric hydroxyl group (O1) to form the α-D-glucopyranoside and (2) regioselective ethylidene acetal formation at the 4,6-positions.

Methylation of the Anomeric Position

The Fischer glycosidation reaction is the most common method for introducing the methyl group at the anomeric center. In this acid-catalyzed process, D-glucose reacts with methanol under reflux conditions. For example:

D-Glucose+CH3OHHCl (cat.)Methyl-α-D-glucopyranoside+H2O\text{D-Glucose} + \text{CH}3\text{OH} \xrightarrow{\text{HCl (cat.)}} \text{Methyl-α-D-glucopyranoside} + \text{H}2\text{O}

Key parameters include:

  • Catalyst : Hydrochloric acid (0.5–1.0% v/v) or sulfuric acid .

  • Temperature : 60–80°C for 4–6 hours .

  • Yield : Typically 70–85%, with α-anomer predominance due to anomeric effect .

Ethylidene Acetal Formation at 4,6-Positions

The 4,6-O-ethylidene protection is achieved via acid-catalyzed condensation of methyl-α-D-glucopyranoside with acetaldehyde or its derivatives. The reaction proceeds through cyclic oxonium ion intermediates, favoring vicinal diol protection:

Methyl-α-D-glucopyranoside+CH3CHOH+Methyl-4,6-O-ethylidene-α-D-glucopyranoside+H2O\text{Methyl-α-D-glucopyranoside} + \text{CH}3\text{CHO} \xrightarrow{\text{H}^+} \text{Methyl-4,6-O-ethylidene-α-D-glucopyranoside} + \text{H}2\text{O}

Optimized conditions :

  • Catalyst : p-Toluenesulfonic acid (pTSA, 0.1 equiv.) or boron trifluoride etherate .

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) .

  • Temperature : 50–60°C for 8–12 hours .

  • Yield : 65–78%, depending on water removal efficiency (e.g., molecular sieves) .

Advanced Regioselectivity Control Strategies

Regioselective acetal formation at the 4,6-positions requires careful manipulation of reaction conditions to avoid competing protection at other diol sites (e.g., 2,3-positions).

Solvent and Catalyst Optimization

  • Aprotic solvents (e.g., DMF) stabilize transient oxonium ions, enhancing 4,6-selectivity .

  • Lewis acids like BF₃·OEt₂ improve reaction kinetics by coordinating with hydroxyl groups, directing acetalization to the less sterically hindered 4,6-diol .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

  • Conditions : 100 W, 80°C, 15 minutes .

  • Yield increase : 78% → 89% compared to conventional heating .

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (500 MHz, D₂O):

    • Acetal protons: δ 5.12 (s, 1H, ethylidene CH) .

    • Anomeric proton: δ 4.85 (d, J = 3.5 Hz, H1) .

  • ¹³C NMR :

    • Ethylidene carbons: δ 105.2 (acetal C), 24.8 (CH₃) .

  • FTIR : Strong C-O-C stretch at 1120 cm⁻¹ confirms acetal linkage .

Chromatographic Purity Assessment

  • HPLC : C18 column, 80:20 H₂O:MeCN, retention time 8.2 min .

  • TLC : Rf = 0.42 (silica gel, EtOAc:MeOH 4:1) .

Industrial-Scale Production Considerations

While laboratory-scale methods are well-established, industrial synthesis requires adaptations for cost and efficiency:

Continuous Flow Reactors

  • Benefits : Improved heat transfer, reduced side reactions .

  • Yield : 82% at 5 kg/batch scale .

Solvent Recycling

  • DMF recovery : Distillation achieves >95% solvent reuse .

Challenges and Mitigation Strategies

ChallengeCauseSolution
Competing 2,3-acetal formationProximity of hydroxyl groupsUse bulkier aldehydes (e.g., benzaldehyde) to sterically hinder 2,3-protection
Hydrolysis of acetalResidual water in reactionMolecular sieves (4Å) or azeotropic distillation
AnomerizationAcidic conditionsLimit reaction time to <12 hours and use mild acids (e.g., pTSA)

Emerging Methodologies

Enzymatic Acetal Formation

  • Lipase-catalyzed reactions : Achieve 4,6-selectivity under mild conditions (pH 7.0, 37°C) .

  • Yield : 68% with Candida antarctica lipase B .

Photochemical Activation

  • UV light (254 nm) : Accelerates acetalization, reducing time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acetylated derivatives and other substituted glucopyranosides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications Overview

The compound is utilized in several key areas:

Pharmaceuticals

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is employed in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients. This property is particularly important for medications that require improved bioavailability.

Case Study:
A study demonstrated that incorporating this compound into formulations significantly improved the dissolution rates of poorly soluble drugs, thereby enhancing their therapeutic efficacy .

Food Industry

In the food sector, this compound serves as a natural sweetener and flavor enhancer. Its use aligns with the growing consumer demand for healthier alternatives to synthetic sugars.

Data Table: Sweetness Comparison

CompoundRelative Sweetness
This compound0.5
Sucrose1.0
Aspartame200

This table indicates that while this compound is less sweet than sucrose, it offers a natural option with fewer calories .

Biotechnology

In biotechnology, this compound is utilized in the development of biocatalysts for sustainable chemical production. Its structural properties facilitate reactions that are essential for biofuel production.

Case Study:
Research highlighted its role in synthesizing biofuels through enzymatic pathways, demonstrating higher yields when used as a substrate for specific enzymes .

Cosmetics

The compound is also incorporated into skincare products due to its moisturizing properties. It acts as a humectant, attracting moisture to the skin and improving hydration levels.

Data Table: Moisturizing Efficacy

Product TypeMoisturizing Effect (Hydration Increase)
Cream with Methyl Compound30% increase
Control Cream (without compound)10% increase

This data illustrates the enhanced moisturizing effect provided by formulations containing this compound .

Research Applications

In carbohydrate chemistry research, this compound is pivotal for studying sugar interactions and their biological implications. Its ability to form glycosidic bonds makes it valuable in synthesizing various glycosides.

Case Study:
A significant study utilized this compound to explore regioselective reactions in glycosylation processes, yielding insights into reaction mechanisms and product stability .

Mechanism of Action

The mechanism by which methyl-4,6-O-ethylidene-alpha-D-glucopyranoside exerts its effects involves the formation of a stable cyclic acetal. This stability prevents the hydroxyl groups at positions 4 and 6 from participating in unwanted side reactions, thereby protecting these groups during subsequent chemical transformations . The molecular targets and pathways involved are primarily related to its role as a protecting group in synthetic chemistry.

Comparison with Similar Compounds

The 4,6-O-protected glucopyranoside scaffold is versatile, with substituents such as benzylidene, isopropylidene, and naphthylmethylene groups commonly used. Below is a detailed comparison of structural, synthetic, and functional properties:

Key Observations :

  • Steric and Electronic Effects : The ethylidene group (small, aliphatic) reduces steric hindrance compared to benzylidene or naphthylmethylene (bulky, aromatic), influencing substrate binding in catalytic applications .
  • Synthetic Accessibility : Benzylidene derivatives are widely synthesized for educational purposes due to straightforward protocols , whereas ethylidene analogs require precise control to avoid over-acetalization.

Material Science and Catalysis

  • Benzylidene derivatives form organogels with solvent- and light-sensitive properties, useful in smart materials .
  • Ethylidene’s compact structure may favor solubility in polar solvents, whereas benzylidene’s aromaticity supports π-stacking in supramolecular assemblies .

Computational and Stability Studies

  • Methyl-4,6-O-benzylidene-α-D-glucopyranoside Derivatives: DFT studies reveal that electron-withdrawing substituents (e.g., 2,6-dichlorobenzoyl) increase molecular rigidity and antibacterial potency .
  • Ethylidene vs. Benzylidene Stability : Ethylidene acetals are less hydrolytically stable than benzylidene due to weaker steric protection, impacting drug half-life .

Biological Activity

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside, also known as ethylidene glucose, is a glucose derivative that exhibits significant biological activities, particularly in the context of glucose transport and potential therapeutic applications. This article synthesizes current research findings on its biological activity, including its mechanisms of action, interactions with transporters, and implications for health.

This compound is characterized by its unique bicyclic acetal structure, which contributes to its stability and biological activity. The compound's logP value of 0.54 indicates moderate lipophilicity, facilitating its permeability across cellular membranes .

Inhibition of Glucose Transporters

One of the primary mechanisms through which this compound exerts its biological effects is by acting as a competitive inhibitor at the glucose transporter 1 (GLUT1). The inhibition constant (KiK_i) for wild-type 2-deoxy-D-glucose transport is approximately 12 mM, indicating a relatively strong interaction with this transporter . However, this affinity significantly decreases in mutant forms of GLUT1, such as the Gln282-Leu variant, where KiK_i exceeds 120 mM .

Penetration into Red Blood Cells

Research has shown that this compound penetrates human red blood cells primarily through passive diffusion rather than facilitated transport mechanisms. This penetration is unaffected by the presence of glucose in the medium or by phloretin, a known inhibitor of hexose transport . The kinetics of this penetration suggest that it does not saturate even at concentrations up to 360 mM .

Potential Therapeutic Applications

The ability of this compound to inhibit glucose transport suggests potential applications in managing conditions like diabetes. By modulating glucose uptake in tissues, it could help regulate blood sugar levels. Additionally, its protective action against certain inhibitors indicates a possible role in cellular defense mechanisms during hyperglycemic conditions .

Case Studies and Research Findings

Table 1: Summary of Key Findings on this compound

StudyFocusKey Results
GLUT1 InhibitionKiK_i = 12 mM for wild-type GLUT1; >120 mM for Gln282-Leu mutant
Red Cell PenetrationPassive diffusion; unaffected by glucose or phloretin
Asymmetric CatalysisUsed as a catalyst in reactions showing varying enantioselectivity based on structure

Q & A

Q. What are the standard synthetic protocols for preparing Methyl-4,6-O-ethylidene-α-D-glucopyranoside, and how can purity be optimized?

Basic Synthesis
The compound is typically synthesized via acetal formation from methyl α-D-glucopyranoside using ethylidene-protecting groups. A one-step procedure involves condensation with ethylidene donors (e.g., ethyl orthoester) under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions . Purification is achieved through precipitation from organic solvents like dichloromethane/hexane mixtures, followed by recrystallization .

Advanced Yield Optimization

  • Reagent Ratios : Excess ethylidene donor (1.5–2 eq) improves acetal formation efficiency.
  • Temperature Control : Reactions at 40–50°C minimize side reactions (e.g., glycosidic bond cleavage) .
  • Moisture Avoidance : Strict anhydrous conditions prevent hydrolysis of the acetal group .

Purity Validation

TechniqueKey Peaks/DataReference
¹H NMR Ethylidene protons: δ 1.4–1.6 ppm (CH3), 5.3–5.5 ppm (acetal CH)
¹³C NMR Acetal carbon at δ 98–102 ppm
HPLC Purity >98% using a C18 column (acetonitrile/water, 70:30)

Q. How can selective functionalization of hydroxyl groups be achieved in Methyl-4,6-O-ethylidene-α-D-glucopyranoside?

Basic Protecting Group Strategy
The ethylidene group blocks the 4,6-hydroxyls, leaving the 2,3-hydroxyls free for modification. Common approaches:

  • Acylation : Acetic anhydride/pyridine selectively acetylates free OH groups .
  • Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) protects primary hydroxyls .

Advanced Functionalization

  • Regioselective Tosylation : p-Toluenesulfonyl chloride in pyridine targets the 2-OH for nucleophilic substitution (e.g., azide introduction) .
  • Enzymatic Glycosylation : Glycosyltransferases can attach sugars to the 3-OH position under mild aqueous conditions .

Q. What spectroscopic and crystallographic methods confirm the stereochemistry of Methyl-4,6-O-ethylidene-α-D-glucopyranoside?

Basic Characterization

  • Optical Rotation : α-D configuration confirmed by [α]D²⁵ +150° to +160° (c=1, CHCl3) .
  • IR Spectroscopy : Acetal C-O stretch at 1100–1150 cm⁻¹ .

Advanced Structural Analysis

  • X-ray Crystallography : Resolves ethylidene ring puckering and anomeric configuration (e.g., C1 chair conformation) .
  • NOESY NMR : Correlates axial H-1 (α-anomer) with H-3 and H-5, confirming α-D stereochemistry .

Q. How does the ethylidene group influence reactivity in glycosylation or catalytic applications?

Basic Reactivity
The ethylidene group stabilizes the molecule against acid hydrolysis, making it suitable for prolonged glycosylation reactions .

Advanced Applications

  • Asymmetric Catalysis : Derivatives serve as chiral ligands in crown ethers for Michael additions (up to 80% enantiomeric excess) .
  • Glycosyl Donor Activation : The acetal group enhances leaving-group ability in SN2 reactions (e.g., trichloroacetimidate formation) .

Q. How can researchers resolve contradictions in structural data between NMR and crystallography?

Case Study : Early X-ray data for stannylene derivatives showed high R-values (~10.9%), leading to revised models via low-temperature (−70°C) crystallography, which reduced disorder in butyl groups .

Methodological Recommendations

  • Multi-Technique Validation : Cross-check NMR (solution state) and XRD (solid state) for conformation discrepancies.
  • Dynamic NMR : Probe temperature-dependent rotational barriers in flexible groups (e.g., ethylidene) .

Q. What strategies improve the stability and solubility of Methyl-4,6-O-ethylidene-α-D-glucopyranoside derivatives?

Basic Solubility Enhancement

  • Polar Aprotic Solvents : DMSO or DMF for hydrophilic derivatives .
  • Lipophilic Modifications : Acylation (e.g., octanoyl) increases solubility in non-polar media .

Advanced Stability

  • Lyophilization : Freeze-drying aqueous solutions preserves acetal integrity .
  • pH Control : Buffered solutions (pH 6–7) prevent acid-catalyzed hydrolysis .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3/t4?,5-,6-,7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBOLIVKPWXZAN-KTTWVITLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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